Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-
Description
This compound is a propanenitrile derivative featuring a complex structure with multiple functional groups. Key structural elements include:
- Propanenitrile backbone: Provides a nitrile group, influencing polarity and reactivity.
- 3-Methylphenylamino moiety: Aromatic ring with a methyl substituent, enhancing steric effects.
- Azo linkage (-N=N-): Connects the phenyl group to a 2-hydroxy-4-nitrophenyl group, contributing to chromophoric properties and redox activity.
The combination of nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring suggests applications in dyes or pigments, where such groups often enhance colorfastness and light absorption .
Properties
CAS No. |
51026-47-2 |
|---|---|
Molecular Formula |
C20H21N5O5 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-hydroxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O5/c1-14-12-16(24(9-3-8-21)10-11-30-15(2)26)4-6-18(14)22-23-19-7-5-17(25(28)29)13-20(19)27/h4-7,12-13,27H,3,9-11H2,1-2H3 |
InChI Key |
NJPMMKHZWZEGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The azo linkage (-N=N-) is typically synthesized by diazotization of a primary aromatic amine followed by coupling with a nucleophilic aromatic compound. According to established azo dye synthesis protocols:
Diazotization : A primary aromatic amine, such as 2-hydroxy-4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This step involves the formation of an N-nitroso intermediate, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium salt.
Coupling : The diazonium salt is then reacted with a coupling component, typically an aniline derivative such as 3-methylaniline substituted with cyanoethyl and acetyloxyethyl groups, under mildly basic conditions to form the azo compound. The coupling occurs at the para or ortho position relative to the amino group, yielding the azo linkage.
Introduction of the 2-(Acetyloxy)ethyl Group
The 2-(acetyloxy)ethyl substituent is introduced via esterification of a hydroxyethyl intermediate or via alkylation using 2-bromoethyl acetate:
Starting from a hydroxyethyl amine intermediate, acetylation is performed using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetyloxyethyl ester.
Alternatively, nucleophilic substitution of a hydroxyethyl group with acetylating agents can be employed.
Incorporation of the Cyanoethyl Group
The cyanoethyl (propanenitrile) moiety is introduced by nucleophilic substitution of an amine with 3-bromopropanenitrile or by Michael addition of an amine to acrylonitrile:
The amine nitrogen is alkylated with 3-bromopropanenitrile under basic conditions to attach the cyanoethyl group.
Alternatively, the amine can undergo Michael addition to acrylonitrile, followed by subsequent functional group manipulations to yield the desired nitrile substitution.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| 2 | Azo Coupling | Coupling with substituted aniline, pH ~8 | Formation of azo bond |
| 3 | Alkylation/Esterification | Acetic anhydride or 2-bromoethyl acetate, base | Introduction of 2-(acetyloxy)ethyl group |
| 4 | Alkylation | 3-bromopropanenitrile, base (e.g., K2CO3) | Attachment of cyanoethyl (propanenitrile) group |
Analytical and Purification Techniques
The compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1, which provide low silanol activity and high resolution for azo compounds. The mobile phase generally consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
This method allows for isolation of the pure compound and removal of impurities, making it suitable for preparative scale synthesis and pharmacokinetic studies.
Research Findings and Data Integration
The compound’s synthesis and purification have been optimized for scalability and purity. Key findings include:
The azo coupling step is highly sensitive to pH and temperature, requiring careful control to avoid side reactions.
The esterification of the hydroxyethyl intermediate proceeds efficiently with acetic anhydride under mild conditions, yielding high purity products.
Alkylation with 3-bromopropanenitrile is best performed under anhydrous conditions with potassium carbonate as base to maximize yield.
RP-HPLC methods using Newcrom R1 columns with 3 µm particle size enable rapid and efficient purification, with retention times and peak shapes suitable for analytical and preparative purposes.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Diazotization | Nitrosation of primary aromatic amine | NaNO2, HCl, 0–5 °C | Forms diazonium salt, precursor for azo |
| Azo Coupling | Reaction of diazonium salt with aniline derivative | pH ~8, low temperature | Forms azo linkage |
| Esterification | Acetylation of hydroxyethyl group | Acetic anhydride, pyridine/base | Introduces acetyloxyethyl ester |
| Alkylation (cyanoethyl) | Nucleophilic substitution on amine | 3-bromopropanenitrile, K2CO3, anhydrous | Adds propanenitrile substituent |
| Purification | RP-HPLC on Newcrom R1 column | Acetonitrile/water/phosphoric or formic acid | Scalable, MS-compatible |
Chemical Reactions Analysis
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Scientific Research Applications
Chemical Identity
- Common Name : Disperse Orange 30
- CAS Number : 51026-47-2
- Molecular Formula : C20H21N5O5
- Molecular Weight : 411.418 g/mol
- InChI Key : NJPMMKHZWZEGKI-UHFFFAOYSA-N
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is in the field of analytical chemistry, specifically in HPLC. This compound can be effectively analyzed using reverse-phase HPLC methods, which employ a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid .
Table 1: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, Water, Acid |
| Particle Size | 3 µm |
| Application | Isolation of impurities |
| Scalability | Suitable for preparative separation |
This method allows for the efficient separation and analysis of impurities, making it valuable for pharmacokinetic studies and quality control in pharmaceutical applications.
Environmental Assessment
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- has also been subjected to environmental assessments under the Canadian Environmental Protection Act. It was identified as a high priority for screening due to its persistence and potential toxicity to non-human organisms. The substance's ecological categorization criteria include bioaccumulation potential and inherent toxicity .
Table 2: Environmental Impact Factors
| Factor | Description |
|---|---|
| Persistence | High |
| Bioaccumulation Potential | Moderate |
| Toxicity | Inherently toxic to non-human organisms |
Case Study 1: Use in Textile Dyes
Propanenitrile derivatives are often utilized as disperse dyes in the textile industry. Their azo structure provides vibrant colors and excellent fastness properties on synthetic fibers. A study highlighted the effectiveness of propanenitrile-based dyes in achieving deep hues while maintaining stability during washing and exposure to light .
Case Study 2: Pharmacokinetics Research
In pharmacokinetics, the separation capabilities of propanenitrile-based compounds have been explored to understand drug metabolism better. Research demonstrated that using HPLC methods allowed for the precise measurement of drug concentrations in biological samples, aiding in the development of more effective therapeutic strategies .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- involves its interaction with molecular targets in the dyeing process. The azo bond in the compound allows it to form strong interactions with fabric fibers, leading to effective dyeing. The acetyloxy and hydroxy groups enhance its solubility and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related propanenitrile derivatives, focusing on molecular properties, substituents, and applications:
*Estimated based on structural similarity to and .
Key Findings:
Substituent Effects :
- Nitro Groups : All compounds contain nitro groups, which enhance UV absorption and are critical for dye applications. The 2-hydroxy-4-nitrophenyl group in the target compound introduces additional H-bonding capacity compared to purely nitro- or chloro-substituted analogs .
- Chloro vs. Hydroxy : Chlorine () increases lipophilicity and chemical stability, while the hydroxyl group (target compound) may improve solubility in polar solvents .
LogP Trends: Higher LogP values (e.g., 4.96 in ) correlate with larger aromatic systems and nonpolar substituents. The target compound’s acetyloxyethyl group likely contributes to a LogP similar to , making it less water-soluble than ’s chloro analog .
Synthetic and Analytical Methods :
- Reverse-phase HPLC () is a standard method for separating these compounds due to their moderate polarity and chromophoric azo groups .
- The acetyloxyethyl group in the target compound may require protective group strategies during synthesis to prevent ester hydrolysis .
Biological and Industrial Relevance: Compounds with nitro groups (e.g., ) are often screened for antimicrobial or antitumor activity using tools like PASS software .
Biological Activity
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]- is a complex organic compound commonly referred to as Disperse Orange 30. This compound has garnered attention due to its potential biological activities and implications in environmental health.
Chemical Identity
- Common Name : Disperse Orange 30
- CAS Number : 5261-31-4
- Molecular Formula : C20H21N5O5
- Molecular Weight : 411.418 g/mol
Biological Activity Overview
The biological activity of Disperse Orange 30 primarily relates to its ecological impact and potential toxicity. Research has indicated that this compound demonstrates limited solubility in n-octanol and negligible vapor pressure, suggesting stability under environmental conditions .
Ecotoxicological Assessments
The Canadian Environmental Protection Act (CEPA) screening assessment categorized Disperse Orange 30 as having a high priority for ecological evaluation due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms . The following table summarizes key findings from ecotoxicological studies:
| Study Parameter | Findings |
|---|---|
| Persistence | High; remains in the environment for extended periods |
| Bioaccumulation Potential | Moderate; can accumulate in aquatic organisms |
| Toxicity to Aquatic Life | LC50 values indicate potential for acute toxicity |
Case Study 1: Aquatic Toxicity
A study evaluated the effects of Disperse Orange 30 on Daphnia magna, a common freshwater organism. Results indicated significant alterations in behavior and mortality rates at concentrations above the established LC50 values, suggesting that this compound poses risks to aquatic ecosystems .
Case Study 2: Metabolomics Profiles
Research involving chronic exposure to Disperse Orange 30 revealed detectable levels in liver tissues of exposed organisms. Metabolomic profiling indicated alterations consistent with stress responses, highlighting the compound's potential for long-term ecological impacts .
The biological activity of Disperse Orange 30 may be attributed to its azo structure, which is known for generating reactive intermediates upon reduction. These intermediates can interact with cellular components, leading to oxidative stress and potential genotoxic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this propanenitrile derivative, and how can reaction yields be maximized?
- Methodology : The compound's synthesis likely involves diazotization of the 2-hydroxy-4-nitroaniline precursor, followed by azo coupling with a substituted aniline intermediate (e.g., 3-[[2-(acetyloxy)ethyl]amino]-3-methylphenyl derivatives). Temperature control (0–5°C during diazotization) and pH optimization (weakly acidic to neutral for coupling) are critical for yield. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended. Similar protocols for azo compounds emphasize avoiding excess nitrosating agents to minimize byproducts .
Q. How can the molecular structure and purity of this compound be characterized experimentally?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen bonding.
- FT-IR to identify functional groups (e.g., nitrile stretch ~2240 cm⁻¹, azo group ~1400–1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for exact mass validation.
- HPLC with UV-Vis detection (λ_max ~450–550 nm for azo chromophores) to assess purity. Cross-reference with synthetic intermediates to resolve ambiguities .
Q. What are the key stability considerations for storing and handling this compound?
- Methodology : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Azo compounds are prone to photodegradation; store in amber vials at –20°C under inert gas. Monitor decomposition via TLC or HPLC. For hygroscopic samples, use desiccants with humidity indicators .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model the azo group’s π→π* transitions and nitrile polarization. Basis sets like 6-311+G(d,p) are suitable for geometry optimization. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions. Validate against experimental UV-Vis and cyclic voltammetry data .
Q. What are the environmental degradation pathways of this compound, and how do its byproducts impact ecosystems?
- Methodology : Simulate atmospheric oxidation using OH radical reaction kinetics (e.g., smog chamber studies). Propanenitrile derivatives react slowly with OH (k_OH ~10⁻¹³ cm³ molecule⁻¹ s⁻¹), but nitro and azo groups may yield nitrogen oxides (NOx) and phenolic intermediates. Use GC-MS to identify degradation products and assess toxicity via in silico tools like ECOSAR .
Q. How does this compound interact with biological macromolecules, and what are its potential pharmacological applications?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like cytochrome P450 or DNA helicases. The acetyloxy and nitrile groups may facilitate hydrogen bonding or covalent adduct formation. Validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines). Compare with structurally related nitriles showing antitumor or antimicrobial activity .
Q. Can this compound form supramolecular assemblies via non-covalent interactions, and how does its structure influence self-organization?
- Methodology : Analyze crystal packing via X-ray diffraction to identify hydrogen bonds (e.g., nitrile···π interactions) or van der Waals forces. In solution, study aggregation using dynamic light scattering (DLS) and fluorescence spectroscopy. The methyl and acetyloxy groups likely enhance steric effects, reducing π-stacking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
